3-(3-Chlorophenyl)cyclobutanone
Overview
Description
3-(3-Chlorophenyl)cyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a 3-chlorophenyl group
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of 3-chlorobenzene derivatives using appropriate catalysts and reaction conditions.
Oxidation Reactions: Oxidation of related cycloalkanes can also yield this compound under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to various oxidized derivatives.
Reduction: Reduction reactions can reduce the ketone group to an alcohol.
Substitution Reactions: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: A wide range of substituted phenyl derivatives.
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)cyclobutanone is the bacterial enzyme diaminopimelate desuccinylase (DapE) . DapE is a promising antibiotic target as it is an enzyme in the primary lysine synthetic pathway in all Gram-negative and most Gram-positive bacteria .
Mode of Action
The compound interacts with its target, DapE, through a process known as a-functionalization . This involves the formation of an initial enolate, which leaves the core cyclobutanone motif intact and sets two consecutive stereocenters within the ring . The high reactivity of the ketone function is critical for the reaction design .
Biochemical Pathways
Given its target, it can be inferred that it impacts thelysine synthetic pathway in bacteria . The downstream effects would likely include disruption of lysine production and potentially the bacterial cell wall, given the role of DapE in these processes .
Pharmacokinetics
Itsmolecular weight is 180.63 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its target and mode of action, it can be inferred that it may inhibit the function of dape, disrupting lysine synthesis and potentially the bacterial cell wall .
Scientific Research Applications
3-(3-Chlorophenyl)cyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(4-Chlorophenyl)cyclobutanone: Similar structure but with the chlorine atom in a different position.
3-(3-Bromophenyl)cyclobutanone: Similar to the chloro derivative but with a bromine atom instead.
Uniqueness: 3-(3-Chlorophenyl)cyclobutanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIYPDUURJOKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728967 | |
Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152714-08-4 | |
Record name | 3-(3-Chlorophenyl)cyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152714-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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